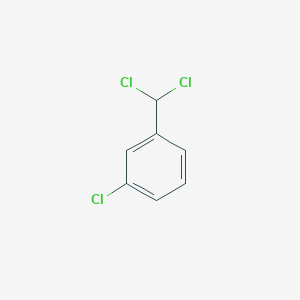

1-Chloro-3-(dichloromethyl)benzene

Description

Properties

IUPAC Name |

1-chloro-3-(dichloromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl3/c8-6-3-1-2-5(4-6)7(9)10/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACNQJGLSENYFQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70164789 | |

| Record name | 1-Chloro-3-(dichloromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70164789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15145-69-4 | |

| Record name | 1-Chloro-3-(dichloromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15145-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-3-(dichloromethyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015145694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-3-(dichloromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70164789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-3-(dichloromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.627 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Chloro-3-(dichloromethyl)benzene (CAS: 15145-69-4): Synthesis, Reactivity, and Applications

This guide provides a comprehensive technical overview of 1-Chloro-3-(dichloromethyl)benzene, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development and agrochemical synthesis. We will delve into its fundamental properties, synthesis protocols, key chemical transformations, and safety considerations, grounding our discussion in established scientific principles and field-proven insights.

Core Compound Profile and Physicochemical Properties

This compound, also known by synonyms such as 3-chlorobenzal chloride and m-chlorobenzylidene chloride, is a chlorinated aromatic compound with the molecular formula C₇H₅Cl₃.[1][2] Its structure is characterized by a benzene ring substituted at the 1- and 3- positions with a chlorine atom and a dichloromethyl group, respectively. This unique arrangement of electron-withdrawing groups dictates its chemical reactivity and utility as a versatile synthetic building block.[1]

The compound is a clear, colorless to slightly yellow liquid with a pungent odor.[1][3] Its significance in organic synthesis stems primarily from the reactive dichloromethyl group, which serves as a masked aldehyde (formyl) group, and its substituted aromatic core.

Table 1: Physicochemical and Computed Properties of this compound

| Property | Value | Unit | Source |

| Identifiers | |||

| CAS Number | 15145-69-4 | - | [2] |

| IUPAC Name | This compound | - | [2] |

| Molecular Formula | C₇H₅Cl₃ | - | [1][2] |

| Molecular Weight | 195.47 / 195.5 | g/mol | [1][2] |

| Physical Properties | |||

| Appearance | Clear, colorless to slightly yellow liquid | - | [1] |

| Boiling Point | 235-237 | °C | [1] |

| Density | 1.384 | g/cm³ | [1] |

| Normal Boiling Point (Tboil) | 503.07 | K | [4] |

| Normal Melting Point (Tfus) | 282.35 | K | [4] |

| Computed Properties | |||

| logPoct/wat (Octanol/Water Partition Coeff.) | 3.816 | - | [4] |

| Water Solubility (log10WS) | -3.80 | mol/l | [4] |

| Critical Pressure (Pc) | 3555.77 | kPa | [4] |

| Critical Temperature (Tc) | 742.51 | K | [4] |

Synthesis and Manufacturing Insights

The industrial preparation of this compound is typically achieved through the free-radical chlorination of m-chlorotoluene.[1] This process requires careful control over reaction conditions to achieve the desired dichlorination of the methyl group while minimizing side reactions, such as further chlorination to 1-chloro-3-(trichloromethyl)benzene or electrophilic substitution on the aromatic ring.

Causality in Synthesis: Why Radical Chlorination?

The choice of radical chlorination is dictated by the desired outcome. The reaction proceeds via a free-radical chain mechanism initiated by UV light or a chemical initiator. This pathway selectively targets the benzylic protons of the methyl group, which are significantly weaker and more susceptible to abstraction than the aromatic C-H bonds.

-

Initiation: UV light promotes the homolytic cleavage of chlorine gas (Cl₂) into two chlorine radicals (Cl•).

-

Propagation: A chlorine radical abstracts a hydrogen atom from the methyl group of m-chlorotoluene to form a benzylic radical and HCl. This benzylic radical is resonance-stabilized, favoring its formation. The benzylic radical then reacts with another molecule of Cl₂ to form 1-chloro-3-(chloromethyl)benzene and a new chlorine radical, continuing the chain. This process repeats to form the dichloromethyl product.

-

Termination: The reaction ceases when radicals combine.

Controlling the stoichiometry of chlorine and the reaction temperature is critical.[1] Insufficient chlorine will yield a mixture rich in the monochlorinated intermediate, while an excess can lead to the formation of the undesired trichloromethyl derivative. Iron catalysts must be avoided as they promote electrophilic chlorination of the benzene ring.[3]

Figure 1: Synthesis of this compound via radical chlorination of m-chlorotoluene.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the distinct reactivity of its functional groups.

Hydrolysis to 3-Chlorobenzaldehyde: The Gateway Transformation

The most significant reaction of the dichloromethyl group is its hydrolysis to an aldehyde (formyl) group. This transformation makes this compound a stable and convenient precursor to 3-chlorobenzaldehyde, a widely used intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.[5][6][7]

The hydrolysis is typically performed in water, often with a catalyst such as ferric chloride or zinc chloride, at elevated temperatures.[8]

Figure 2: Hydrolysis of this compound to form 3-chlorobenzaldehyde.

Protocol: Hydrolysis to 3-Chlorobenzaldehyde

This protocol is a representative procedure based on established chemical principles.[8]

-

Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Charging Reagents: To the flask, add this compound (1.0 eq) and water. Add a catalytic amount of ferric chloride (e.g., 0.1-0.5% by mass).[8]

-

Reaction: Heat the mixture to 100-120°C with vigorous stirring.[8] The reaction progress can be monitored by Gas Chromatography (GC) by observing the disappearance of the starting material. The reaction typically takes 1.5-3 hours.[8]

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The organic product will separate from the aqueous layer.

-

Purification: Separate the organic layer. The crude 3-chlorobenzaldehyde can be purified by vacuum distillation to yield the final product.[6]

Electrophilic Aromatic Substitution (EAS)

The aromatic ring of this compound is significantly deactivated towards electrophilic attack due to the strong electron-withdrawing inductive effects (-I) of both the chloro and dichloromethyl substituents.[9]

-

Chloro Group (-Cl): Weakly deactivating but ortho-, para-directing due to its resonance-donating effect (+R).

-

Dichloromethyl Group (-CHCl₂): Strongly deactivating and meta-directing due to its powerful inductive effect.[9]

The combined effect of these two groups makes EAS reactions sluggish and directs incoming electrophiles primarily to the positions meta to the dichloromethyl group and ortho/para to the chloro group. The C5 position is the most likely site of substitution. However, a significant limitation is the compound's general inertness towards Friedel-Crafts alkylation and acylation, which typically fail on strongly deactivated rings.[9]

Nucleophilic Substitution

The dichloromethyl group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups, although this is less common than hydrolysis.[1]

Role in Drug Discovery and Development

While not typically an active pharmaceutical ingredient (API) itself, this compound is a crucial starting material for synthesizing more complex molecules. Its primary role is as a precursor to 3-chlorobenzaldehyde, which is then elaborated into various drug scaffolds.

The chloro-substituent itself is a key feature in many pharmaceuticals. The strategic placement of chlorine atoms can significantly enhance a molecule's biological activity, metabolic stability, and pharmacokinetic profile.[10][11] This phenomenon, sometimes termed the "magic chloro" effect, is due to chlorine's ability to modulate lipophilicity, block sites of metabolic attack, and engage in favorable halogen bonding interactions with protein targets.[11] Therefore, intermediates like this compound provide an essential entry point for incorporating this valuable halogen into novel drug candidates.

Analytical Characterization

The purity and identity of this compound are typically confirmed using a suite of standard analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used for purity assessment.[1]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for both purity analysis and structural confirmation by examining the fragmentation pattern.[2]

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of characteristic functional groups, such as C-Cl and aromatic C-H bonds.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide definitive structural elucidation by revealing the chemical environment of each proton and carbon atom in the molecule.

Safety, Handling, and Storage

Table 2: GHS Hazard Information

| Hazard Class | Code | Statement | Source |

| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage | [2] |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [12] |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | [12] |

This compound is a corrosive and hazardous chemical that must be handled with extreme care.[1][2] It is also a lachrymator, a substance that irritates the eyes and causes tearing.[12][13]

Mandatory Handling Procedures:

-

Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of vapors.[12]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles and a face shield.[12]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene), a lab coat, and full-length trousers.

-

-

Handling Practices: Avoid all contact with skin, eyes, and clothing.[12] Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.

-

Spill Response: In case of a spill, evacuate the area. Use an appropriate absorbent material for containment and dispose of it as hazardous waste.

Storage:

Store in a tightly closed container in a dry, cool, and well-ventilated area designated for corrosive materials.[12] Keep away from incompatible materials such as strong oxidizing agents and bases.

References

-

This compound | CAS 15145-69-4. Benchchem.

-

This compound | C7H5Cl3 | CID 84803. PubChem, National Center for Biotechnology Information.

-

CN103288591A - Method for preparing 1-chlorine-2-(dichloro(benzene)methyl) benzene solution. Google Patents.

-

Preparation of 1-chloro-2-(dichloromethyl)benzene. PrepChem.com.

-

How does 1-chloro-3-propylbenzene be synthesized from a benzene if both chloro and propyl are ortho-para directors?. Quora.

-

Chemical Properties of Benzene, 1-chloro-3-(dichloromethyl)- (CAS 15145-69-4). Cheméo.

-

Preparation of 3-chlorobenzaldehyde. PrepChem.com.

-

SAFETY DATA SHEET - 3-Chlorobenzal chloride. Fisher Scientific.

-

US3297771A - Trichloromethylation of chlorosubstituted benzenes. Google Patents.

-

Application Notes and Protocols: Electrophilic Aromatic Substitution on 1-Chloro-2-(dichloromethyl)benzene. Benchchem.

-

Functionalization of 3-Chlorobenzaldehyde. ResearchGate.

-

1,3-Bis(chloromethyl)benzene. ResearchGate.

-

Independent synthesis of 1-(chloromethyl)-3,5-dimethylbenzene from.... ResearchGate.

-

Benzene, 1-chloro-3-(chloromethyl)-. NIST WebBook.

-

Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Publishing.

-

How can 1-chloro-3-propylbenzene be synthesized from a benzene if both chloro and propyl are meta directors?. Quora.

-

m-Chlorobenzaldehyde. Organic Syntheses Procedure.

-

3-Chlorobenzal chloride - SAFETY DATA SHEET. Thermo Fisher Scientific.

-

CN106977381A - Synthesis process of o-chlorobenzaldehyde. Google Patents.

-

“Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. ChemRxiv.

-

NCERT Solutions for Class 12 Chemistry Chapter 10 – Haloalkanes and Haloarenes. Byju's.

-

3-CHLORO BENZALDEHYDE FOR SYNTHESIS. CDH Fine Chemical.

Sources

- 1. This compound|CAS 15145-69-4 [benchchem.com]

- 2. This compound | C7H5Cl3 | CID 84803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. Benzene, 1-chloro-3-(dichloromethyl)- (CAS 15145-69-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. CN106977381A - Synthesis process of o-chlorobenzaldehyde - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. fishersci.be [fishersci.be]

- 13. fishersci.com [fishersci.com]

physical and chemical properties of 1-Chloro-3-(dichloromethyl)benzene

An In-Depth Technical Guide to 1-Chloro-3-(dichloromethyl)benzene

Introduction

This compound is a chlorinated aromatic compound that serves as a crucial intermediate in the synthesis of a wide array of complex organic molecules. Its unique structure, featuring both a chlorinated benzene ring and a reactive dichloromethyl group, makes it a valuable electrophile for creating new carbon-carbon and carbon-heteroatom bonds. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, analytical characterization, reactivity, and safety protocols, tailored for researchers and professionals in organic synthesis, drug development, and agrochemical science. The information presented herein is synthesized from established chemical data sources to ensure technical accuracy and practical relevance.

Compound Identification and Molecular Structure

A clear identification is paramount for the safe and effective use of any chemical intermediate.

-

IUPAC Name: this compound[1]

-

Synonyms: 3-Chlorobenzal chloride, m-Chlorobenzal chloride, 3-Chlorobenzylidene chloride[1]

The structural arrangement of the chloro and dichloromethyl groups on the benzene ring dictates its reactivity.

Caption: Molecular structure of this compound.

Physicochemical Properties

The physical and thermodynamic properties of a compound are critical for designing reaction conditions, purification protocols, and safe handling procedures. This compound is a clear, colorless to slightly yellow liquid at room temperature.[2]

| Property | Value | Unit | Source |

| Molecular Weight | 195.47 | g/mol | [1][2] |

| Boiling Point | 235 - 237 | °C | [2] |

| Density | 1.384 | g/cm³ | [2] |

| Appearance | Clear, colorless to slightly yellow liquid | - | [2] |

| Octanol/Water Partition Coefficient (logP) | 3.816 | - | [3] |

| Water Solubility (log₁₀WS) | -3.80 | mol/L | [3] |

| Enthalpy of Vaporization (ΔvapH°) | 46.88 | kJ/mol | [3] |

| Enthalpy of Fusion (ΔfusH°) | 16.61 | kJ/mol | [3] |

Synthesis and Purification

The primary industrial synthesis route for this compound is the radical chlorination of m-chlorotoluene. This process requires careful control over reaction conditions to prevent over-chlorination and the formation of byproducts.[2] A common laboratory-scale approach involves a two-step process to enhance selectivity.

Experimental Protocol: Two-Step Synthesis

-

Step 1: Monochlorination of m-Chlorotoluene

-

Objective: To synthesize the intermediate, 1-chloro-3-(chloromethyl)benzene.

-

Procedure: In a reaction vessel equipped for gas dispersion, dissolve m-chlorotoluene in a suitable solvent. Add a Lewis acid catalyst, such as FeCl₃. Bubble chlorine gas (Cl₂) through the solution at approximately 40°C for 2 hours.[2] The reaction progress can be monitored by gas chromatography (GC).

-

Workup: Upon completion, the reaction mixture is washed to remove the catalyst and distilled to isolate the 1-chloro-3-(chloromethyl)benzene intermediate. This step typically yields around 89% of the desired product.[2]

-

-

Step 2: Dichlorination of the Intermediate

-

Objective: To convert 1-chloro-3-(chloromethyl)benzene to the final product.

-

Procedure: The purified intermediate from Step 1 is subjected to further chlorination with Cl₂ gas under UV irradiation. The reaction is typically maintained at 60°C for 2-3 hours.[2]

-

Workup: The resulting mixture is subjected to vacuum distillation to purify the final this compound. This second step achieves a conversion rate of approximately 68-75%.[2]

-

Sources

An In-depth Technical Guide to the Synthesis of 1-Chloro-3-(dichloromethyl)benzene

Abstract

1-Chloro-3-(dichloromethyl)benzene, also known as 3-chlorobenzal chloride, is a pivotal intermediate in the synthesis of a variety of agrochemicals, pharmaceuticals, and specialty chemicals. Its utility stems from the reactive dichloromethyl group, which can be readily converted into other functional groups, most notably an aldehyde, to yield 3-chlorobenzaldehyde. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, designed for researchers, chemists, and professionals in the field of drug development and chemical manufacturing. The document delves into the mechanistic underpinnings, procedural details, and comparative analysis of the two most prevalent synthetic strategies: the free-radical chlorination of 3-chlorotoluene and the conversion of 3-chlorobenzaldehyde.

Introduction

The synthesis of substituted aromatic compounds is a cornerstone of modern organic chemistry, enabling the construction of complex molecules with tailored properties. This compound serves as a key building block, offering a strategic entry point for the introduction of a formyl group at the meta-position of a chlorinated benzene ring. The presence of the chlorine atom on the aromatic ring and the dichloromethyl group provides two distinct points for further chemical modification, making it a versatile precursor in multi-step syntheses. This guide aims to provide a detailed, field-proven technical overview of its synthesis, emphasizing the causality behind experimental choices and ensuring the reproducibility of the described protocols.

Pathway 1: Free-Radical Side-Chain Chlorination of 3-Chlorotoluene

This is the most direct and industrially favored route for the synthesis of this compound. The methodology is predicated on the selective chlorination of the methyl group of 3-chlorotoluene, leaving the aromatic ring intact. This selectivity is achieved by employing reaction conditions that favor a free-radical mechanism over an electrophilic aromatic substitution.

Mechanistic Insight

The reaction proceeds via a classic free-radical chain reaction, which can be dissected into three key stages: initiation, propagation, and termination.[1]

-

Initiation: The reaction is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) into two highly reactive chlorine radicals (Cl•). This process requires an input of energy, typically in the form of ultraviolet (UV) light or heat.[2]

Cl₂ + hν (UV light) → 2 Cl•

-

Propagation: A chlorine radical abstracts a hydrogen atom from the methyl group of 3-chlorotoluene, forming a resonance-stabilized 3-chlorobenzyl radical and a molecule of hydrogen chloride (HCl). This benzylic radical is then attacked by a molecule of chlorine to yield 3-chlorobenzyl chloride and a new chlorine radical, which continues the chain.[3]

Cl• + C₇H₇Cl → •C₇H₆Cl + HCl •C₇H₆Cl + Cl₂ → C₇H₆Cl₂ + Cl•

The reaction continues with the further chlorination of the monochlorinated product to the desired dichlorinated product, this compound.

Cl• + C₇H₆Cl₂ → •C₇H₅Cl₂ + HCl •C₇H₅Cl₂ + Cl₂ → C₇H₅Cl₃ + Cl•

-

Termination: The chain reaction is terminated when two radicals combine to form a stable molecule.[1]

2 Cl• → Cl₂ 2 •C₇H₆Cl → C₁₄H₁₂Cl₂ •C₇H₆Cl + Cl• → C₇H₆Cl₂

The key to a successful synthesis is to control the reaction conditions to favor the formation of the dichloromethyl product while minimizing the formation of the monochlorinated intermediate and the over-chlorinated trichloromethyl byproduct. This is typically achieved by carefully monitoring the amount of chlorine introduced into the reaction mixture.

Experimental Protocol: Free-Radical Chlorination

The following protocol is adapted from a well-established procedure for the chlorination of a substituted toluene and is applicable to the synthesis of this compound from 3-chlorotoluene.[4]

Materials and Equipment:

-

3-chlorotoluene

-

Chlorine gas

-

Phosphorus pentachloride (optional, as a catalyst)

-

Round-bottom flask (two-necked)

-

Reflux condenser

-

Gas inlet tube

-

Heating mantle or oil bath

-

UV lamp (e.g., 100-watt tungsten lamp)

-

Gas absorption trap (for HCl)

-

Distillation apparatus

Procedure:

-

Reaction Setup: Assemble a two-necked round-bottom flask with a reflux condenser and a gas inlet tube that extends below the surface of the reaction mixture. The outlet of the condenser should be connected to a gas absorption trap containing a dilute sodium hydroxide solution to neutralize the evolved hydrogen chloride gas.

-

Charging the Flask: In the tared flask, place 1 mole of 3-chlorotoluene and a catalytic amount (e.g., 0.02 moles) of phosphorus pentachloride.

-

Reaction Conditions: Heat the flask in an oil bath to a temperature of 160-170°C.

-

Initiation: Illuminate the flask with a UV lamp.

-

Chlorination: Introduce a steady stream of chlorine gas through the gas inlet tube. The reaction is exothermic, and the rate of chlorine addition should be controlled to maintain the desired temperature.

-

Monitoring the Reaction: The progress of the reaction can be monitored by the gain in weight of the reaction flask. For the formation of the dichlorinated product, the theoretical weight gain is approximately 70 grams per mole of 3-chlorotoluene.

-

Work-up: Once the desired weight gain is achieved, stop the flow of chlorine and turn off the UV lamp. Allow the reaction mixture to cool to room temperature.

-

Purification: The crude product is then purified by fractional distillation under reduced pressure to separate the desired this compound from unreacted starting material and other chlorinated byproducts.

Visualization of the Free-Radical Chlorination Pathway

Caption: Stepwise free-radical chlorination of 3-chlorotoluene.

Pathway 2: Conversion of 3-Chlorobenzaldehyde

An alternative synthetic route to this compound involves the conversion of the aldehyde functional group of 3-chlorobenzaldehyde into a geminal dichloride. This transformation is typically accomplished using a strong chlorinating agent such as phosphorus pentachloride (PCl₅).

Mechanistic Insight

The reaction of an aldehyde with phosphorus pentachloride proceeds through a series of nucleophilic addition and elimination steps.

-

Initial Adduct Formation: The carbonyl oxygen of 3-chlorobenzaldehyde acts as a nucleophile and attacks the electrophilic phosphorus atom of PCl₅, leading to the formation of an intermediate adduct and the displacement of a chloride ion.

-

Chloride Attack and Elimination: The displaced chloride ion then attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This is followed by the elimination of phosphoryl chloride (POCl₃) to yield the desired this compound.[5][6]

The overall reaction can be summarized as:

C₇H₅ClO + PCl₅ → C₇H₅Cl₃ + POCl₃

This method is particularly useful for smaller-scale laboratory preparations where 3-chlorobenzaldehyde is a readily available starting material.

Experimental Protocol: Conversion from Aldehyde

The following protocol is based on a general procedure for the conversion of benzophenones to geminal dichlorides using phosphorus pentachloride.[7]

Materials and Equipment:

-

3-chlorobenzaldehyde

-

Phosphorus pentachloride (PCl₅)

-

Dichloromethane (or another inert solvent)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1 mole of 3-chlorobenzaldehyde in an inert solvent such as dichloromethane.

-

Reagent Addition: Slowly add 1.1 moles of phosphorus pentachloride to the solution. The addition should be done in portions to control the exothermic reaction.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the reaction is complete (monitored by TLC or GC).

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it over crushed ice to hydrolyze the excess PCl₅ and POCl₃.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it successively with water, a dilute sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation.

Visualization of the Aldehyde Conversion Pathway

Caption: Conversion of 3-chlorobenzaldehyde to the target compound.

Comparative Analysis of Synthesis Pathways

| Feature | Pathway 1: Free-Radical Chlorination | Pathway 2: Conversion of Aldehyde |

| Starting Material | 3-Chlorotoluene | 3-Chlorobenzaldehyde |

| Reagents | Chlorine gas, UV light/heat | Phosphorus pentachloride (PCl₅) |

| Mechanism | Free-radical chain reaction | Nucleophilic addition-elimination |

| Key Advantages | - More economical for large-scale production- Direct conversion of a readily available starting material | - High selectivity for the desired product- Avoids polychlorinated byproducts- Suitable for laboratory scale |

| Key Disadvantages | - Potential for over-chlorination leading to byproducts- Requires specialized equipment (UV lamp, gas handling)- Can be difficult to control the degree of chlorination | - PCl₅ is corrosive and moisture-sensitive- Generates corrosive byproducts (HCl, POCl₃)- Starting material is more expensive than 3-chlorotoluene |

| Industrial Applicability | High | Moderate |

Conclusion

The synthesis of this compound can be effectively achieved through two primary pathways, each with its own set of advantages and considerations. The free-radical chlorination of 3-chlorotoluene is the preferred method for industrial-scale production due to its cost-effectiveness and the directness of the transformation. However, it requires careful control to achieve a good yield of the desired dichlorinated product while minimizing the formation of impurities. On the other hand, the conversion of 3-chlorobenzaldehyde using phosphorus pentachloride offers higher selectivity and is a reliable method for laboratory-scale synthesis, albeit with more hazardous reagents and a more expensive starting material. The choice of synthetic route will ultimately depend on the desired scale of production, the availability of starting materials, and the specific requirements for product purity.

References

- CN103288591A - Method for preparing 1-chlorine-2-(dichloro(benzene)methyl)

-

p-CHLOROBENZALDEHYDE - Organic Syntheses Procedure. (URL: [Link])

- CN103288591A - Method for preparing 1-chlorine-2-(dichloro(benzene)methyl)

- CN106977381A - Synthesis process of o-chlorobenzaldehyde - Google P

- US4046656A - Photochlorination process for methyl aromatic compounds - Google P

-

free radical substitution in the methylbenzene and chlorine reaction - Chemguide. (URL: [Link])

-

Photochlorination - Wikipedia. (URL: [Link])

-

Multiple Free Radical Substitutions in the Reaction of Methylbenzene and Chlorine | ChemKey - Shout Education. (URL: [Link])

- CA1153534A - Process for the preparation of phosphorus pentachloride - Google P

-

(PDF) Functionalization of 3-Chlorobenzaldehyde - ResearchGate. (URL: [Link])

-

o-CHLOROBENZOYL CHLORIDE - Organic Syntheses Procedure. (URL: [Link])

-

This compound | C7H5Cl3 | CID 84803 - PubChem. (URL: [Link])

-

Theoretical investigation on o-, m-, and p-chlorotoluene photodissociations at 193 and 266nm | The Journal of Chemical Physics | AIP Publishing. (URL: [Link])

-

[Solved] Benzaldehyde reacts with PCl5 to give: - Testbook. (URL: [Link])

-

Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light - Preprints.org. (URL: [Link])

-

What is the major product when 4-chlorotoluene is reacted with chlorine in the presence of sunlight followed by hydrolysis and heat? - Quora. (URL: [Link])

-

(PDF) 1,3-Bis(chloromethyl)benzene - ResearchGate. (URL: [Link])

-

Solved Question 9 Chlorination of m-chlorotoluene yields | Chegg.com. (URL: [Link])

-

free radical substitution in the methylbenzene and chlorine reaction - Chemguide. (URL: [Link])

-

Phosphorus pentachloride - Wikipedia. (URL: [Link])

- CN101774908A - Method for producing m-chlorobenzoyl chloride - Google P

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. Photochlorination - Wikipedia [en.wikipedia.org]

- 3. shout.education [shout.education]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. testbook.com [testbook.com]

- 6. Phosphorus pentachloride - Wikipedia [en.wikipedia.org]

- 7. CN103288591A - Method for preparing 1-chlorine-2-(dichloro(benzene)methyl) benzene solution - Google Patents [patents.google.com]

structural characterization of 1-Chloro-3-(dichloromethyl)benzene

An In-depth Technical Guide to the Structural Characterization of 1-Chloro-3-(dichloromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the definitive (CAS No. 15145-69-4). As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, the unambiguous confirmation of its molecular structure and purity is paramount. This document moves beyond rote procedural descriptions to offer an integrated analytical strategy, grounding each step in fundamental chemical principles. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). The causality behind experimental choices, from sample preparation to data interpretation, is elucidated to provide a self-validating system for analysis.

Introduction and Physicochemical Profile

This compound is a chlorinated aromatic compound whose utility as a precursor hinges on the precise arrangement of its functional groups.[1] The reactive dichloromethyl group, in particular, serves as a versatile handle in organic synthesis, often employed in nucleophilic substitution and Friedel-Crafts reactions.[1] An incorrect substitution pattern on the benzene ring or incomplete chlorination of the methyl group can lead to significant impurities, impacting reaction yields, downstream product safety, and regulatory compliance. Therefore, a multi-technique approach is not merely recommended but essential for robust characterization.

The initial step in any characterization workflow is to understand the compound's basic physical and chemical properties, which inform handling, storage, and analytical method development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 15145-69-4 | [2] |

| Molecular Formula | C₇H₅Cl₃ | [2] |

| Molecular Weight | 195.47 g/mol | [1] |

| Appearance | Clear, colorless to slightly yellow liquid | [1] |

| Boiling Point | 235-237 °C | [1] |

| Density | 1.384 g/cm³ | [1] |

| IUPAC Name | This compound | [2] |

Contextual Synthesis: Anticipating Potential Impurities

The most common route for synthesizing this compound is the radical chlorination of 3-chlorotoluene.[1] This process involves the reaction of 3-chlorotoluene with chlorine gas under UV light.[3]

Why this matters: Understanding the synthesis route is critical for anticipating potential process-related impurities. In this case, incomplete chlorination could result in residual 1-chloro-3-(chloromethyl)benzene (one less chlorine) or over-chlorination leading to 1-chloro-3-(trichloromethyl)benzene. The presence of iron as a catalyst must be avoided as it promotes undesired ring chlorination.[3] Our characterization strategy must be capable of distinguishing the target molecule from these closely related structures.

Core Analytical Techniques: A Multi-Pronged Approach

No single technique can provide a complete structural picture. We advocate for an integrated workflow where each method provides a unique and complementary piece of the puzzle.

Caption: Integrated workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the cornerstone of structural elucidation for organic molecules because it maps the carbon-hydrogen framework. It provides detailed information about the chemical environment, connectivity, and relative number of protons and carbon atoms. For this compound, we expect specific signals that confirm the 1,3-substitution pattern on the aromatic ring and the presence of the dichloromethyl group.

Expected ¹H NMR Spectrum:

-

Aromatic Region (approx. 7.3-7.6 ppm): The four aromatic protons will appear as a complex multiplet. The 1,3-disubstitution pattern prevents simple, clean splitting. The proton between the two electron-withdrawing groups (at C2) will likely be the most downfield.

-

Aliphatic Region (approx. 6.6-6.8 ppm): The single proton of the dichloromethyl (-CHCl₂) group will appear as a singlet. Its position is significantly downfield due to the deshielding effect of the two adjacent chlorine atoms.

Expected ¹³C NMR Spectrum:

-

Aromatic Carbons (approx. 125-145 ppm): Six distinct signals are expected for the aromatic carbons. The carbon bearing the dichloromethyl group and the carbon bearing the chlorine atom will be identifiable by their chemical shifts.

-

Aliphatic Carbon (approx. 70-75 ppm): A single signal corresponding to the carbon of the dichloromethyl group.

Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh ~10-20 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The use of a deuterated solvent is critical to avoid large solvent signals in the ¹H NMR spectrum.[4]

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is defined as 0 ppm and serves as a reference point for all other chemical shifts.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Place the NMR tube into the spectrometer's autosampler or manually insert it into the magnet.

-

Acquisition:

-

Tune and shim the spectrometer to optimize magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum using standard parameters (e.g., 32 scans, 1-5 second relaxation delay).

-

Acquire a ¹³C NMR spectrum using proton decoupling (e.g., >1024 scans, 2-second relaxation delay).

-

-

Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0 ppm.

Mass Spectrometry (MS)

Expertise & Causality: MS is employed to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For chlorinated compounds, MS is exceptionally powerful due to the characteristic isotopic distribution of chlorine. Natural chlorine exists as two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule containing three chlorine atoms, like our target, will exhibit a distinctive pattern of isotopic peaks (M, M+2, M+4, M+6) in predictable ratios, providing a definitive signature for the number of chlorine atoms present.

Expected Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion Peak (M⁺): A cluster of peaks will be observed corresponding to the molecular ion. The nominal mass peak will be at m/z 194 (for C₇H₅³⁵Cl₃). The cluster will include peaks at m/z 196, 198, and 200 due to the presence of ³⁷Cl isotopes. The relative intensities of this cluster are a high-confidence indicator.

-

Key Fragments: Expect fragmentation corresponding to the loss of chlorine atoms (M-35/37) and the dichloromethyl group. A prominent peak at m/z 159/161 would correspond to the loss of one chlorine atom.[2]

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

-

GC Method:

-

Injector: Set to 250 °C with a split ratio (e.g., 50:1) to prevent column overloading.

-

Column: Use a standard non-polar column (e.g., 30 m x 0.25 mm, DB-5ms or equivalent).

-

Oven Program: Start at a low temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280 °C. This separates the target compound from volatile impurities.

-

-

MS Method:

-

Ion Source: Use standard Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Scan a mass range from m/z 40 to 300 to capture the molecular ion and relevant fragments.

-

-

Analysis: Integrate the peak corresponding to the analyte and analyze the resulting mass spectrum. Compare the isotopic cluster of the molecular ion to the theoretical pattern for a C₇H₅Cl₃ molecule.

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule. While it does not provide the detailed connectivity map of NMR, it serves as a quick verification of key structural features. The absorption of infrared radiation corresponds to the vibrational energies of specific bonds, acting as a molecular fingerprint.

Expected Key Absorption Bands:

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~1600-1450 cm⁻¹: Aromatic C=C ring stretching.

-

~800-600 cm⁻¹: C-Cl stretching. The presence of multiple strong bands in this region is characteristic of organochlorine compounds.

-

~1250-1000 cm⁻¹: C-H bending vibrations.

Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Perform a background scan to capture the spectrum of the ambient environment, which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a single drop of the neat liquid sample directly onto the ATR crystal.

-

Acquisition: Lower the instrument's anvil to ensure good contact between the sample and the crystal. Initiate the sample scan (typically 16-32 scans are co-added for a good signal-to-noise ratio).

-

Cleaning: After analysis, thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft lab wipe.

Chromatographic Purity Assessment

Trustworthiness: Spectroscopic characterization is only meaningful if the sample is pure. HPLC is the gold standard for assessing the purity of non-volatile organic compounds. A reverse-phase method is suitable for this compound.

Caption: A typical reverse-phase HPLC experimental setup.

Protocol: Reverse-Phase HPLC for Purity Analysis

-

Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile and water, often with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid for MS compatibility).[5] A typical starting point is 60:40 (v/v) Acetonitrile:Water. Filter and degas the mobile phase.

-

Sample Preparation: Prepare a stock solution of the sample in the mobile phase or acetonitrile at a concentration of ~1 mg/mL. Further dilute to an appropriate working concentration (e.g., 0.1 mg/mL).

-

Instrumentation:

-

Column: A C18 stationary phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is standard.

-

Flow Rate: Set to a typical rate of 1.0 mL/min.

-

Detector: Set the UV detector to a wavelength where the aromatic ring absorbs, typically 254 nm.[1]

-

Column Temperature: Maintain a constant temperature, e.g., 30 °C, for reproducibility.

-

-

Analysis: Inject a small volume (5-10 µL) of the sample. Record the chromatogram for a sufficient duration (e.g., 10-15 minutes) to ensure all potential late-eluting impurities are observed.

-

Quantification: Purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.

Safety and Handling

Trustworthiness: A critical component of any technical guide is a clear statement on safe handling. This compound is a hazardous substance.

-

Hazard Identification: It is classified as corrosive and is known to cause severe skin burns and eye damage (GHS Hazard Statement H314).[2]

-

Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles.

-

Handling: Avoid inhalation of vapors and direct contact with skin and eyes. Have appropriate spill cleanup materials readily available.

Conclusion

The is a case study in the power of integrated analytical chemistry. While NMR spectroscopy provides the definitive map of the molecular skeleton, its findings are corroborated and strengthened by mass spectrometry, which confirms the elemental composition and isotopic signature. IR spectroscopy offers a rapid check of functional groups, and HPLC provides the quantitative measure of purity essential for its use in research and development. By following this multi-faceted, evidence-based workflow, researchers can ensure the identity and quality of this critical chemical intermediate with the highest degree of scientific confidence.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 84803, this compound. Available: [Link]

-

PrepChem.com (n.d.). Preparation of 1-chloro-2-(dichloromethyl)benzene. Note: This reference describes the synthesis of an isomer but the principles of radical chlorination are directly applicable. Available: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10943, 1,3-Dichlorobenzene. Available: [Link]

-

Cheméo (n.d.). Chemical Properties of Benzene, 1-chloro-3-(chloromethyl)- (CAS 620-20-2). Available: [Link]

-

Gregory, K. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available: [Link]

-

NIST (n.d.). Benzene, 1,3-dichloro- in the NIST Chemistry WebBook. Available: [Link]

-

SIELC Technologies (2018). This compound HPLC Analysis. Available: [Link]

Sources

An In-depth Technical Guide to the Solubility of 1-Chloro-3-(dichloromethyl)benzene

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Chloro-3-(dichloromethyl)benzene (CAS No. 15145-69-4), a key intermediate in organic synthesis. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document details the theoretical underpinnings of its solubility profile and presents robust, field-proven experimental protocols for its empirical determination. This guide is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this compound's behavior in common laboratory solvents.

Compound Profile and Physicochemical Properties

This compound is a chlorinated aromatic compound with a distinct chemical profile that dictates its physical behavior and reactivity.[1] Its structure, featuring a benzene ring substituted with both a chlorine atom and a dichloromethyl group, renders it a valuable electrophile and alkylating agent in synthetic chemistry.[1] A thorough understanding of its fundamental properties is the first step in predicting its solubility.

The key physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 15145-69-4 | [1][2][3] |

| Molecular Formula | C₇H₅Cl₃ | [1][2][3] |

| Molecular Weight | 195.47 g/mol | [1][2] |

| Appearance | Clear, colorless to slightly yellow liquid | [1] |

| Density | 1.384 g/cm³ | [1] |

| Boiling Point | 235-237 °C | [1] |

| Melting Point | ~9.2 °C (282.35 K) (Calculated) | [2] |

| Water Solubility | log10(S) = -3.80 (Calculated) | [2] |

| Octanol-Water Partition Coefficient (logP) | 3.816 (Calculated) | [2] |

Theoretical Solubility Profile: A "Like Dissolves Like" Analysis

The principle of "like dissolves like" is a cornerstone of solubility prediction.[4] The high calculated octanol-water partition coefficient (logP) of 3.816 indicates that this compound is significantly more lipophilic (oil-loving) than hydrophilic (water-loving), predicting poor solubility in water and good solubility in nonpolar organic solvents.[2]

-

Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): The compound's aromatic ring and chlorinated substituents contribute to its overall nonpolar character. It is expected to exhibit high solubility in these solvents due to favorable van der Waals interactions.

-

Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM)): While these solvents possess a dipole moment, they lack acidic protons. This compound is predicted to be readily soluble in solvents like DCM and THF, which can effectively solvate its structure through dipole-dipole interactions.

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents are characterized by strong hydrogen bonding networks. The energy required to disrupt these networks to accommodate the nonpolar solute molecule is significant. Therefore, this compound is expected to have very low solubility in water and limited solubility in lower-chain alcohols like ethanol and methanol.[2]

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination is essential for accurate process design. The following protocols are presented as robust, self-validating systems for generating high-quality solubility data.

Rationale for Method Selection

For generating precise, thermodynamically sound solubility data, the Isothermal Equilibrium Shake-Flask Method is the gold standard. This method, detailed in OECD Guideline 105, ensures that a true equilibrium between the undissolved solute and the saturated solution is achieved at a constant temperature.[5][6] For understanding how solubility changes with temperature—a critical factor for crystallization processes—the Polythermal Temperature Variation Method is highly effective.[7]

Protocol 1: Isothermal Equilibrium Solubility Determination (Shake-Flask Method)

This protocol determines the saturation solubility at a specific temperature. The core principle is to agitate an excess of the solute in the chosen solvent for a sufficient duration to reach equilibrium, followed by separation of the phases and quantification of the solute in the liquid phase.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a vial in a temperature-controlled shaker). The presence of undissolved solute must be visually confirmed throughout the experiment.

-

Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C) for a predetermined period. A preliminary kinetic study is advised to determine the time required to reach equilibrium (typically 24-72 hours).

-

Phase Separation: Cease agitation and allow the mixture to settle for at least 24 hours at the same constant temperature to ensure complete separation of the undissolved solute from the saturated solution.

-

Sampling: Carefully extract an aliquot of the clear, supernatant (saturated solution) using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to prevent any solid particles from being transferred.

-

Quantification: Dilute the aliquot with a suitable solvent and analyze its concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection (~254 nm) or Gas Chromatography-Mass Spectrometry (GC-MS).[1]

-

Validation: Repeat the experiment at different time points (e.g., 24h, 48h, 72h). The solubility is confirmed when consecutive measurements yield statistically identical concentration values, demonstrating that equilibrium has been reached.

Caption: Workflow for the Shake-Flask Solubility Method.

Protocol 2: Temperature-Dependent Solubility Profile (Polythermal Method)

This method is ideal for efficiently generating a solubility curve across a range of temperatures.[7]

Step-by-Step Methodology:

-

Preparation: Prepare several sealed vials, each containing a known mass of this compound and a known mass of the solvent. Each vial should represent a different, precise concentration.

-

Heating Cycle: Place the vials in an instrument capable of controlled heating and turbidity detection (e.g., a Crystal16 instrument). Slowly heat the vials (e.g., 0.5 °C/min) while stirring.

-

Clear Point Determination: Monitor the samples visually or with a turbidity sensor. The temperature at which the last solid particle dissolves is the "clear point." This temperature and the known concentration of that vial represent one point on the solubility curve.[7]

-

Cooling Cycle (Optional but Recommended): Slowly cool the solution to observe the "cloud point," the temperature at which crystals reappear. The difference between the clear and cloud points defines the metastable zone width (MSZW), which is crucial for crystallization process design.

-

Data Compilation: Repeat for all vials to generate a series of data points (concentration vs. temperature) that constitute the solubility curve.

Caption: Workflow for the Temperature Variation Solubility Method.

Safety & Handling Precautions

This compound must be handled with appropriate care due to its hazardous nature.

-

Hazard Identification: The compound is classified as causing severe skin burns and eye damage (H314).[3] It is considered corrosive.[1]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.

-

Handling: Avoid direct contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical attention.[8]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Data Interpretation & Application

The solubility data generated through these protocols are directly applicable to several key areas of research and development:

-

Reaction Chemistry: Selecting an appropriate solvent that dissolves reactants to a sufficient concentration is critical for achieving optimal reaction rates.

-

Crystallization & Purification: A temperature-dependent solubility curve is essential for designing cooling crystallization processes, allowing for the calculation of theoretical yield and optimization of cooling profiles to control particle size and purity.

-

Formulation Development: For pharmaceutical or agrochemical applications, understanding the solubility in various excipients and solvent systems is fundamental to developing stable and bioavailable formulations.

By employing the rigorous methodologies outlined in this guide, researchers can generate the reliable solubility data necessary to accelerate their development timelines and ensure the robustness of their chemical processes.

References

-

Cheméo. Chemical Properties of Benzene, 1-chloro-3-(dichloromethyl)- (CAS 15145-69-4). [Link]

-

PubChem. This compound | C7H5Cl3 | CID 84803. [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

PubChem. 1-Chloro-4-(chloromethyl)benzene | C7H6Cl2 | CID 7723. [Link]

-

Wikipedia. 1,3-Dichlorobenzene. [Link]

-

Chemistry LibreTexts. Temperature Effects on Solubility. [Link]

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

-

BCCampus. Solubility of Organic Compounds. [Link]

-

OECD. OECD GUIDELINES FOR THE TESTING OF CHEMICALS. [Link]

-

University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

RSC Education. The effect of temperature on solubility. [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

-

Technobis Crystallization Systems. The importance of solubility and how to collect it using dynamic methods. [Link]

-

FILAB. Solubility testing in accordance with the OECD 105. [Link]

-

SALTISE. Organic Chemistry: Introduction to Solubility. [Link]

-

York University. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

Sources

- 1. This compound|CAS 15145-69-4 [benchchem.com]

- 2. Benzene, 1-chloro-3-(dichloromethyl)- (CAS 15145-69-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. This compound | C7H5Cl3 | CID 84803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.ws [chem.ws]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. filab.fr [filab.fr]

- 7. crystallizationsystems.com [crystallizationsystems.com]

- 8. fishersci.dk [fishersci.dk]

chemical characteristics of 3-chlorobenzal chloride

An In-depth Technical Guide to the Chemical Characteristics of 3-Chlorobenzal Chloride

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chlorobenzal chloride, systematically named 1-chloro-3-(dichloromethyl)benzene, is a significant chlorinated aromatic hydrocarbon utilized primarily as a chemical intermediate. Its bifunctional nature, characterized by a reactive dichloromethyl group and a chlorinated benzene ring, makes it a versatile precursor in the synthesis of a diverse range of compounds, including pharmaceuticals, agrochemicals, and dyes. This guide provides a comprehensive overview of the essential , detailing its physicochemical properties, synthesis methodologies, key chemical reactions, and applications. Furthermore, it outlines crucial safety and handling protocols to ensure its proper use in a laboratory and industrial setting.

Introduction

3-Chlorobenzal chloride (CAS No. 15145-69-4), also known as 3-chlorobenzylidene chloride or alpha,alpha,3-trichlorotoluene, is a distinct chemical entity from its isomers and related compounds such as 3-chlorobenzyl chloride and 3-chlorobenzoyl chloride. The presence of a geminal dichloride on the benzylic carbon imparts unique reactivity to the molecule, making it a valuable synthon. This document aims to serve as a technical resource for professionals in the chemical and pharmaceutical sciences, offering in-depth insights into the scientific principles and practical applications of this compound.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of 3-chlorobenzal chloride are fundamental to its handling, storage, and application in synthesis.

Physical Properties

A summary of the key physical properties of 3-chlorobenzal chloride is presented in the table below. It is a colorless liquid that is denser than and insoluble in water.[1] As a lachrymator, it can cause tearing upon exposure.[1]

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₅Cl₃ | [2] |

| Molecular Weight | 195.47 g/mol | [2] |

| CAS Number | 15145-69-4 | [2] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | Data for the specific isomer is not readily available, but related compounds like 3-chlorobenzyl chloride boil at 215-216 °C. | [3] |

| Density | Denser than water | [1] |

| Solubility | Insoluble in water | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 3-chlorobenzal chloride.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR: The spectrum is expected to show a singlet for the benzylic proton (CHCl₂) and multiplets in the aromatic region corresponding to the protons on the substituted benzene ring.

-

¹³C NMR: The spectrum will display a signal for the dichloromethyl carbon and distinct signals for the aromatic carbons, including the carbon attached to the chlorine atom.

-

-

Infrared (IR) Spectroscopy : The IR spectrum of this compound will exhibit characteristic absorption bands for C-H stretching of the aromatic ring and the benzylic carbon, C=C stretching of the aromatic ring, and C-Cl stretching.[2]

-

Mass Spectrometry (MS) : The mass spectrum provides information about the molecular weight and fragmentation pattern. The molecular ion peak would be expected at m/z 194 (for ³⁵Cl isotopes) with characteristic isotopic peaks for the three chlorine atoms.[2]

Synthesis of 3-Chlorobenzal Chloride

The primary industrial synthesis of 3-chlorobenzal chloride involves the free-radical chlorination of 3-chlorotoluene.[4] This reaction is typically initiated by UV light or a radical initiator.

Reaction Mechanism: Free-Radical Chlorination

The side-chain chlorination of 3-chlorotoluene proceeds via a free-radical chain mechanism.[5] The reaction can be broken down into three key stages: initiation, propagation, and termination.

Caption: Free-radical chlorination of 3-chlorotoluene.

Experimental Protocol: Synthesis from 3-Chlorotoluene

The following is a generalized protocol for the synthesis of 3-chlorobenzal chloride.

-

Apparatus Setup : A multi-necked round-bottom flask is equipped with a reflux condenser, a gas inlet tube extending below the surface of the reaction mixture, and a thermometer. The outlet of the condenser is connected to a gas trap to neutralize excess chlorine and hydrogen chloride gas.

-

Reaction Initiation : 3-Chlorotoluene is charged into the flask and heated to reflux.[6]

-

Chlorination : Gaseous chlorine is bubbled through the refluxing 3-chlorotoluene while the mixture is irradiated with a UV lamp to initiate the radical reaction.[6]

-

Monitoring : The progress of the reaction can be monitored by periodically measuring the density of the reaction mixture or by gas chromatography (GC) to determine the relative amounts of starting material, monochlorinated, and dichlorinated products.

-

Work-up and Purification : Once the desired degree of chlorination is achieved, the chlorine gas flow is stopped, and the reaction mixture is cooled. The crude product is then purified by fractional distillation under reduced pressure to isolate 3-chlorobenzal chloride.

Chemical Reactivity and Key Reactions

The dichloromethyl group is the primary site of reactivity in 3-chlorobenzal chloride, making it susceptible to nucleophilic substitution reactions.

Hydrolysis to 3-Chlorobenzaldehyde

One of the most important reactions of 3-chlorobenzal chloride is its hydrolysis to 3-chlorobenzaldehyde.[4] This reaction is typically carried out in the presence of water, often with a catalyst to facilitate the process.

Caption: Hydrolysis of 3-chlorobenzal chloride.

Reactions with Other Nucleophiles

3-Chlorobenzal chloride reacts with a variety of nucleophiles, leading to the formation of different functional groups.

-

Reaction with Alcohols : In the presence of a base, 3-chlorobenzal chloride can react with alcohols to form the corresponding acetals of 3-chlorobenzaldehyde.

-

Reaction with Amines : Reaction with primary or secondary amines can lead to the formation of imines or enamines, respectively, after the initial substitution and elimination of HCl.

Applications in Research and Industry

3-Chlorobenzal chloride serves as a crucial intermediate in the synthesis of various fine chemicals.

Pharmaceutical Synthesis

While specific examples for 3-chlorobenzal chloride are less documented than for its isomers, related chloro-substituted benzoyl chlorides are used in the synthesis of various pharmaceutical compounds.[7][8] The resulting 3-chlorobenzaldehyde from hydrolysis is a versatile building block for the synthesis of more complex molecules.

Agrochemical Synthesis

Chlorinated aromatic compounds are integral to the synthesis of many herbicides and fungicides.[7][9] For instance, chloro-trichloromethylbenzene compounds, which are structurally similar to 3-chlorobenzal chloride, are key intermediates in the preparation of fungicides.[9]

Dye Manufacturing

The reactivity of 3-chlorobenzal chloride allows for its use as a precursor in the dye industry, where the introduction of a substituted benzaldehyde moiety is required.[3]

Safety, Handling, and Storage

3-Chlorobenzal chloride is a hazardous chemical and must be handled with appropriate safety precautions.

Hazard Summary

-

Corrosive : Causes severe skin burns and eye damage.[2]

-

Toxic : Harmful if swallowed or inhaled.[1]

-

Irritant : Irritating to the skin, eyes, and respiratory system.[1]

-

Lachrymator : Causes tearing.[1]

Handling and Personal Protective Equipment (PPE)

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

Storage

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Keep containers tightly closed to prevent exposure to moisture, as it can slowly react with water to form hydrochloric acid.[1]

Conclusion

3-Chlorobenzal chloride is a reactive chemical intermediate with significant applications in organic synthesis. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for its safe and effective use in research and development. This guide has provided a detailed overview of these aspects to support the work of scientists and professionals in the field.

References

-

Loba Chemie. (n.d.). 3-CHLOROTOLUENE. Retrieved from [Link]

-

Stenutz, R. (n.d.). 3-chlorobenzoyl chloride. Retrieved from [Link]

-

Aksjonova, K., Belyakov, S., Liepinsh, E., Boman, A., Lundstedt, T., Lek, P., & Trapencieris, P. (2012). Functionalization of 3-Chlorobenzaldehyde. Synthesis, 44(14), 2200–2208. [Link]

-

NurdRage. (2016, August 6). Make p-chlorobenzyl chloride (from para-chlorotoluene) 3rd step in making pyrimethamine [Video]. YouTube. [Link]

- CN101774908A. (2010). Method for producing m-chlorobenzoyl chloride.

- US5981803A. (1999). Process for the preparation of chloro-benzoyl chlorides.

- CN106349121A. (2017). Preparation method of 3,5-dichlorobenzoyl chloride.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, 1-chloro-3-(chloromethyl)- (CAS 620-20-2). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Chloro-4-(chloromethyl)benzene. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Chlorobenzaldehyde. PubChem. Retrieved from [Link]

- de la Ossa, M. Á. G., et al. (2007). Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode.

- US3624157A. (1971). Process for preparing ortho-chlorobenzaldehyde.

- Siddiqui, H., et al. (2017). p-Chlorobenzoylglycine and its derivatives as potential antibacterial agents. Medicinal Chemistry, 13(5), 465-476.

- Wang, Y., et al. (2023). Numerical Simulation and Process Enhancement of the Hydrolysis of 2-Chlorobenzal Chloride. Processes, 11(3), 941.

- Li, Y., et al. (2018). Chlorination of Toluene to o-Chlorotoluene Catalyzed by Ionic Liquids.

- Villalpando, A., et al. (2013). Triphosgene-amine base promoted chlorination of unactivated aliphatic alcohols. The Journal of organic chemistry, 78(17), 8545–8556.

-

Organic Syntheses. (n.d.). m-CHLOROBENZALDEHYDE. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

- Mather, J. G., & Shorter, J. (1961). The cumulative effect of substituents in an aromatic nucleus on reactions of the side-chain: The effect of the chlorine as substituent on the reaction of benzoyl chlorides with aniline, on the alkaline hydrolysis of ethyl benzoates, and on the ionisation of benzoic acids. Journal of the Chemical Society (Resumed), 4744-4753.

-

Ashenhurst, J. (2013, July 30). Free Radical Reactions. Master Organic Chemistry. [Link]

-

Chemistry Stack Exchange. (2016, June 6). Why can toluene be chlorinated at either the benzylic position or the ring depending on the conditions?. Retrieved from [Link]

- Google Patents. (n.d.). United States Patent.

-

ChemRxiv. (2022, March 1). Visible-Light-Induced Phosgenation Reaction of Amines by Oxygenation of Chloroform Using Chlorine Dioxide. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Chloro-3-nitro-benzene - Optional[13C NMR] - Spectrum. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1,3-dichloro-. NIST WebBook. Retrieved from [Link]

Sources

- 1. 3-chlorobenzoyl chloride [stenutz.eu]

- 2. This compound | C7H5Cl3 | CID 84803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Chlorobenzyl chloride | 620-20-2 [chemicalbook.com]

- 4. US3624157A - Process for preparing ortho-chlorobenzaldehyde - Google Patents [patents.google.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. youtube.com [youtube.com]

- 7. CN101774908A - Method for producing m-chlorobenzoyl chloride - Google Patents [patents.google.com]

- 8. CN106349121A - Preparation method of 3,5-dichlorobenzoyl chloride - Google Patents [patents.google.com]

- 9. US5981803A - Process for the preparation of chloro-benzoyl chlorides - Google Patents [patents.google.com]

Navigating the Toxicological Landscape of 1-Chloro-3-(dichloromethyl)benzene: A Technical Guide for Researchers

This guide provides a comprehensive toxicological overview of 1-Chloro-3-(dichloromethyl)benzene (CAS No. 15145-69-4), a chlorinated aromatic compound. In the absence of extensive direct toxicological studies on this specific molecule, this document synthesizes available data from safety data sheets and extrapolates from toxicological profiles of structurally analogous compounds, such as dichlorobenzenes, to provide a robust hazard assessment. This approach, rooted in the principles of chemical grouping and read-across, offers critical insights for researchers, scientists, and drug development professionals engaged in work with this and similar chemical entities.

Chemical Identity and Physicochemical Properties

This compound is a chlorinated aromatic hydrocarbon. A thorough understanding of its physical and chemical properties is fundamental to predicting its environmental fate, potential for exposure, and biological interactions.

| Property | Value | Source |

| Molecular Formula | C₇H₅Cl₃ | |

| Molecular Weight | 195.48 g/mol | |

| Appearance | Colorless to light yellow liquid | Inferred from similar compounds |

| Boiling Point | 235-237 °C | Inferred from similar compounds |

| Density | 1.384 g/cm³ | Inferred from similar compounds |

| Solubility | Insoluble in water; soluble in organic solvents | Inferred from similar compounds |

Hazard Identification and GHS Classification

Based on aggregated data from multiple suppliers, this compound is classified as a hazardous substance. The primary and most immediate concerns are its corrosive effects on tissues.

GHS Classification:

-

Skin Corrosion/Irritation: Category 1B - Causes severe skin burns and eye damage.[1]

-

Serious Eye Damage/Eye Irritation: Category 1 - Causes serious eye damage.[1]

These classifications necessitate stringent handling procedures and the use of appropriate personal protective equipment (PPE) to prevent any direct contact.

Toxicological Profile: An Extrapolative Analysis

Due to the limited availability of specific toxicological studies on this compound, this section presents a detailed profile based on data from structurally related compounds, primarily 1,3-dichlorobenzene and other chlorinated benzenes. This read-across approach is a scientifically accepted method for predicting the toxicity of untested chemicals.

Acute Toxicity

Acute toxicity refers to the adverse effects occurring after a single or short-term exposure to a substance. For chlorinated benzenes, the acute toxicity is generally low to moderate.

| Route | Endpoint | Value (Species) | Analogous Compound | Source |

| Oral | LD₅₀ | >5000 mg/kg (Rat) | 1-Chloro-4-(trifluoromethyl)benzene | [2] |

| Dermal | LD₅₀ | >5000 mg/kg (Rabbit) | 1-Chloro-4-(trifluoromethyl)benzene | [2] |

| Inhalation | LC₅₀ | >32 mg/L (Rat) | 1-Chloro-4-(trifluoromethyl)benzene | [2] |

Symptoms of Acute Exposure: Inhalation of high concentrations of similar compounds can lead to respiratory tract irritation.[3] Ingestion may cause gastrointestinal distress. Direct contact is expected to cause severe skin and eye burns.[1]

Irritation and Corrosivity

As per the GHS classification, this compound is considered corrosive.[1] This is a critical hazard that dictates handling protocols.

-

Skin: Expected to cause severe burns upon direct contact. Prolonged or repeated exposure to less concentrated forms may lead to dermatitis.

-

Eyes: Poses a high risk of serious and potentially irreversible eye damage.

Sensitization

There is no direct data on the sensitization potential of this compound. However, some chlorinated aromatic compounds have been shown to be weak skin sensitizers in animal studies, such as the murine Local Lymph Node Assay (LLNA).[2]

Repeated Dose Toxicity

Chronic or sub-chronic exposure to dichlorobenzenes has been shown to primarily affect the liver and kidneys in animal studies.[3] These effects are generally observed at high dose levels.

Mutagenicity and Carcinogenicity

The genotoxic and carcinogenic potential of this compound has not been directly evaluated. However, data on related compounds present a mixed picture.

-

Mutagenicity: In vitro studies on chlorobenzene have shown some potential for DNA damage, though results across different assays are sometimes conflicting.[4]

-

Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified para-dichlorobenzene as "possibly carcinogenic to humans" (Group 2B), based on sufficient evidence in experimental animals.[5] Conversely, ortho- and meta-dichlorobenzene are "not classifiable as to their carcinogenicity to humans" (Group 3) due to inadequate evidence.[5] Given the structural similarities, a cautious approach regarding the carcinogenic potential of this compound is warranted.

Reproductive and Developmental Toxicity

Data on the reproductive and developmental toxicity of this compound and its close analogs is limited. Studies on some dichlorobenzenes have not shown significant reproductive or developmental effects at doses that were not maternally toxic.

Experimental Protocols for Toxicological Assessment